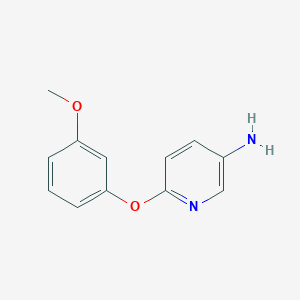
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one” is an organic compound that likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a quinoline ring, with chloro, methoxy, and methyl substituents at the 4, 6, and 2 positions, respectively . The butan-2-one group would be attached to the quinoline ring .Chemical Reactions Analysis
As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the chloro, methoxy, and methyl groups would likely influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxy group and the nonpolar methyl and chloro groups would likely affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis Techniques and Intermediate Formation
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one and its derivatives are synthesized through various techniques, primarily focusing on modifications of quinoline compounds to achieve desired properties. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol involves a series of reactions starting from 2-methyl-3-nitrophenol, showcasing the complex steps involved in crafting such compounds (Chenhon, 2015). Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a multi-step process including cyclization, nitrification, and chlorination, highlighting the intricate procedures required to obtain specific quinoline derivatives (Zhao, Lei, & Guo, 2017).
Applications in Tubulin-Polymerization Inhibition and Antimicrobial Activities
Some derivatives of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one exhibit significant biological activities. For example, certain compounds have been discovered as potent tubulin-polymerization inhibitors, with activities against tubulin assembly and colchicine binding, suggesting their utility in cancer treatment through disruption of microtubule formation (Wang et al., 2014). Additionally, a series of novel 2-chloroquinolin-3-yl ester derivatives, synthesized from 2-chloroquinoline-3-carbaldehyde, demonstrated antimicrobial activities against various bacterial and fungal species, further exemplifying the potential of these compounds in therapeutic applications (Tabassum et al., 2014).
Safety And Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action. Given the wide range of applications of quinoline derivatives, this compound could have potential uses in medicinal chemistry .
Propriétés
IUPAC Name |
4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYBTVDLFICII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355899 |
Source


|
| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
64375-68-4 |
Source


|
| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

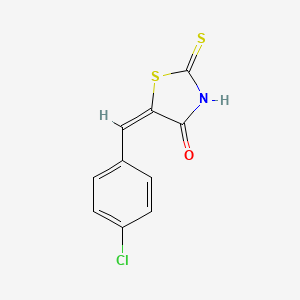
![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

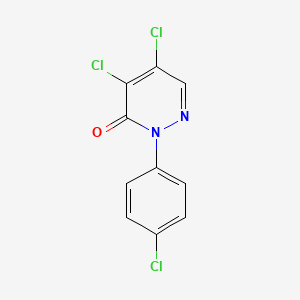
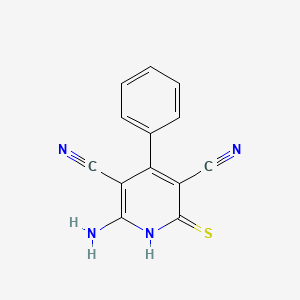
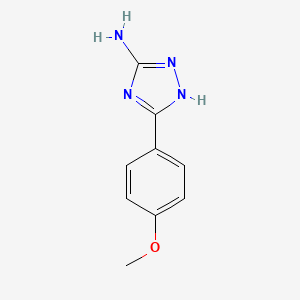
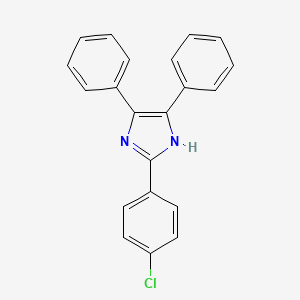
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)
![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)
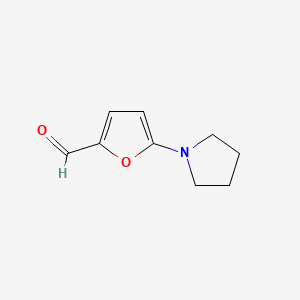
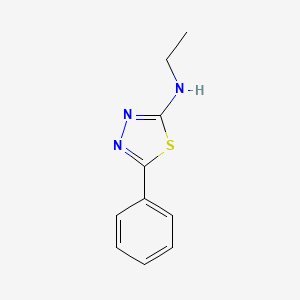
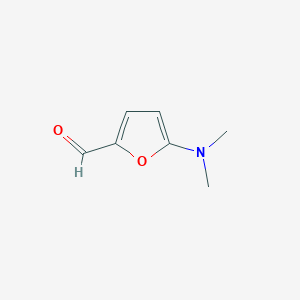
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
